
bis-Tedizolidyl Phosphate Diester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Advanced Material Design
Understanding the phase transitions and structural dynamics of monomers like bis-Tedizolidyl Phosphate Diester is essential for designing advanced materials . The phase transitions of phosphorus-containing monomers with methoxycarbonyl functional end groups have been investigated .
Microstructural Changes and Molecular Conformational Rearrangements
This compound has been used to examine microstructural changes and molecular conformational rearrangements during temperature variations . Polarized light optical microscopy, differential scanning calorimetry, and UV-vis absorption and fluorescence spectroscopy were used in these investigations .
Fourier-Transform Infrared Spectroscopy
Bis-Tedizolidyl Phosphate Diester has been studied using attenuated total reflectance Fourier-transform infrared spectroscopy . This method offers significant information regarding the phase transition, even within a narrow transition temperature range .
Photophysical Behavior
The photophysical behavior of bis-Tedizolidyl Phosphate Diester has been explored . It was found that the presence of an extra oxygen atom linked to the central phosphorus atom influences the movement of electrons in the excited state .
Liquid Crystal Materials
Bis-Tedizolidyl Phosphate Diester has applications in the field of liquid crystal materials . These materials can be easily manipulated by light, temperature, and electric fields . This tunability allows their use in various applications such as liquid crystal displays (LCDs) .
Biological Processes and Industrial Applications
Phosphorus, a key element in biological processes and industrial applications, offers a rich array of reactivity and functionality . Bis-Tedizolidyl Phosphate Diester, being a phosphorus-containing diester, has diverse properties and applications in these fields .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of bis-Tedizolidyl Phosphate Diester can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Tedizolid phosphate", "Diethyl phosphorochloridate", "Sodium hydroxide", "Methanol", "Triethylamine", "Dimethylformamide", "Acetic anhydride", "Pyridine", "Chloroform" ], "Reaction": [ "Tedizolid phosphate is reacted with diethyl phosphorochloridate in the presence of triethylamine to form Tedizolidyl phosphorochloridate.", "Tedizolidyl phosphorochloridate is then reacted with sodium hydroxide in methanol to form Tedizolidyl phosphate.", "Tedizolidyl phosphate is reacted with acetic anhydride and pyridine in dimethylformamide to form Tedizolidyl acetate.", "Tedizolidyl acetate is then reacted with diethyl phosphorochloridate in the presence of triethylamine to form bis-Tedizolidyl phosphorochloridate.", "The final step involves the reaction of bis-Tedizolidyl phosphorochloridate with sodium hydroxide in chloroform to form bis-Tedizolidyl Phosphate Diester." ] } | |
CAS-Nummer |
1256966-02-5 |
Produktname |
bis-Tedizolidyl Phosphate Diester |
Molekularformel |
C34H29F2N12O8P |
Molekulargewicht |
802.653 |
IUPAC-Name |
bis[[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl] hydrogen phosphate |
InChI |
InChI=1S/C34H29F2N12O8P/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(55-33(47)49)17-53-57(51,52)54-18-24-16-48(34(50)56-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)/t23-,24-/m1/s1 |
InChI-Schlüssel |
UGUGELYBSIMIPH-DNQXCXABSA-N |
SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |
Synonyme |
(5R,5’R)-5,5’-[Phosphinicobis(oxymethylene)]bis[3-[3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxazolidinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



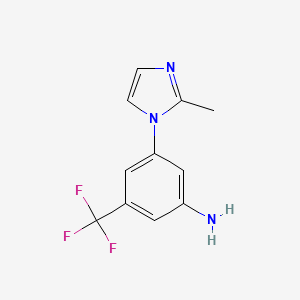

![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)
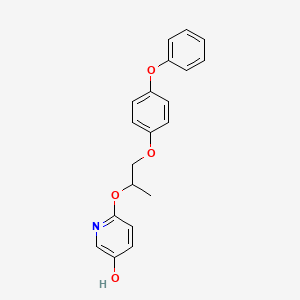
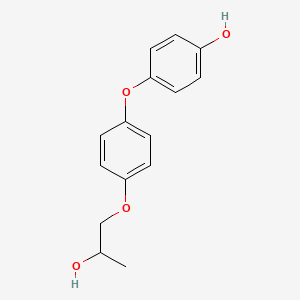
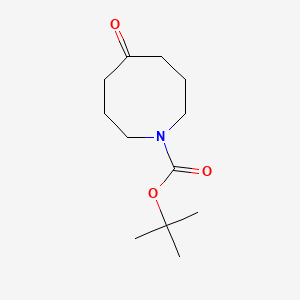
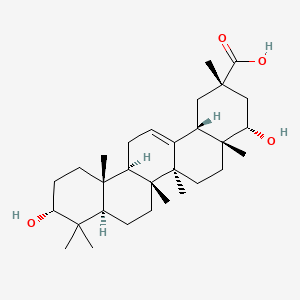

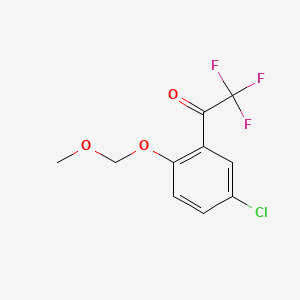

![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)
![(8S,9S,10R,11S,13S,14S,17R)-17-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B580073.png)

![1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile](/img/structure/B580076.png)